4′-Hydroxycilostazol, trans- is a major metabolite of cilostazol, a drug primarily known for its therapeutic effects in treating intermittent claudication. [] While cilostazol itself holds clinical significance, 4′-hydroxycilostazol plays a crucial role in scientific research, particularly in understanding the metabolism and potential drug-drug interactions of cilostazol. This metabolite is formed through the metabolic process involving cytochrome P450 enzymes, particularly CYP2B6 and CYP2D6. []
4-cis-Hydroxy Cilostazol is a hydroxylated derivative of Cilostazol, a phosphodiesterase III inhibitor primarily used for the treatment of intermittent claudication. This compound exhibits potential therapeutic benefits due to its ability to enhance blood flow and reduce symptoms associated with peripheral vascular disease. The compound is classified as an organic compound and falls under the category of pharmaceuticals, particularly those related to cardiovascular health.
Cilostazol was originally developed as a vasodilator and antiplatelet agent. The synthesis of 4-cis-Hydroxy Cilostazol is based on the modification of the parent compound, Cilostazol, which is derived from the etherification of 6-hydroxy-3,4-dihydroquinoline-2-ketone and 5-(4-chlorobutyl)-1-cyclohexyltetrazole . This classification places it within the broader category of quinoline derivatives, which are known for their diverse biological activities.
The synthesis of 4-cis-Hydroxy Cilostazol typically involves several organic chemistry techniques. The primary method includes:
The optimization of reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity.
The molecular structure of 4-cis-Hydroxy Cilostazol features a hydroxyl group attached to the cyclohexyl moiety. Its chemical formula is C_20H_24N_2O_3, with a molecular weight of approximately 344.42 g/mol. The structural representation can be described as follows:
4-cis-Hydroxy Cilostazol can undergo various chemical reactions typical for hydroxylated compounds:
Each reaction pathway requires specific conditions such as temperature, catalysts, and solvents to facilitate the desired transformation effectively .
The mechanism of action for 4-cis-Hydroxy Cilostazol primarily involves the inhibition of phosphodiesterase III. This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP) within platelets and vascular smooth muscle cells. The elevated cAMP levels result in:
This dual action contributes significantly to its therapeutic efficacy in treating peripheral vascular diseases .
These properties are critical for formulation development and determining suitable delivery methods for therapeutic applications .
4-cis-Hydroxy Cilostazol has several scientific applications:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3